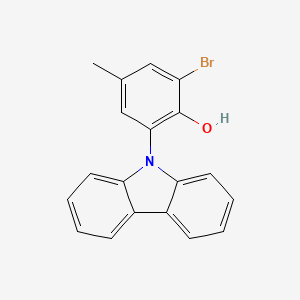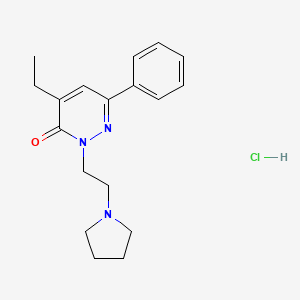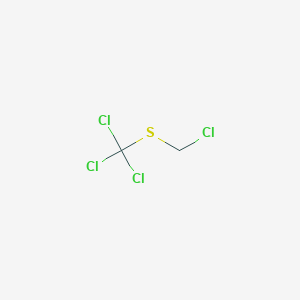
Chloromethyl trichloromethyl sulfide
Vue d'ensemble
Description
Chloromethyl trichloromethyl sulfide is an organosulfur compound with the chemical formula ClCH2SCCl3. It is a thioether and an alkyl chloride, structurally related to sulfur mustards. This compound is known for its potential as a hazardous alkylating agent and finds some use in organic chemistry as a protecting group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Chloromethyl trichloromethyl sulfide can be synthesized by treating dimethyl sulfide with sulfuryl chloride. The reaction typically involves the following steps:
Reactants: Dimethyl sulfide and sulfuryl chloride.
Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Products: The primary product is this compound, along with by-products that need to be separated and purified.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent safety protocols due to the hazardous nature of the reactants and products. The use of advanced separation and purification techniques is essential to obtain high-purity compounds suitable for further applications.
Analyse Des Réactions Chimiques
Types of Reactions
Chloromethyl trichloromethyl sulfide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Addition Reactions: The presence of multiple chlorine atoms makes it reactive towards addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Oxidizing Agents: Agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride are employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Applications De Recherche Scientifique
Chloromethyl trichloromethyl sulfide has several scientific research applications, including:
Chemistry: Used as a protecting group in organic synthesis to temporarily mask functional groups.
Biology: Studied for its potential effects on biological systems, particularly its alkylating properties.
Medicine: Investigated for its potential use in developing therapeutic agents, although its toxicity limits its direct application.
Industry: Utilized in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of chloromethyl trichloromethyl sulfide involves its ability to act as an alkylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This property is exploited in organic synthesis for protecting functional groups and in biological studies to understand its effects on cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chloromethyl methyl sulfide: Similar in structure but with a methyl group instead of a trichloromethyl group.
Trichloromethyl methyl sulfide: Contains a trichloromethyl group but differs in its overall structure and reactivity.
Uniqueness
Chloromethyl trichloromethyl sulfide is unique due to its combination of chloromethyl and trichloromethyl groups, which confer distinct reactivity and chemical properties. This makes it valuable in specific synthetic applications where such reactivity is desired .
Propriétés
IUPAC Name |
trichloro(chloromethylsulfanyl)methane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl4S/c3-1-7-2(4,5)6/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWLHVXWLSWFDAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(SC(Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2Cl4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90279748 | |
| Record name | chloromethyl trichloromethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1454-96-2 | |
| Record name | NSC14020 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chloromethyl trichloromethyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90279748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


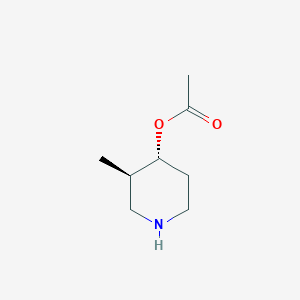
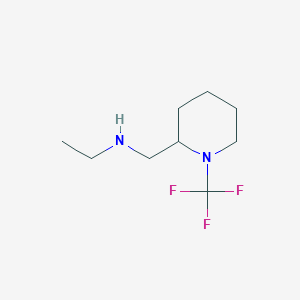

![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
![[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
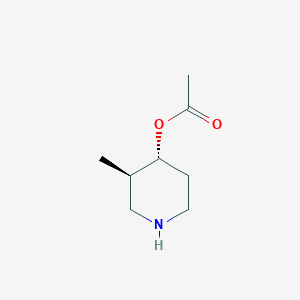

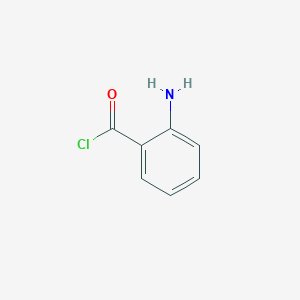
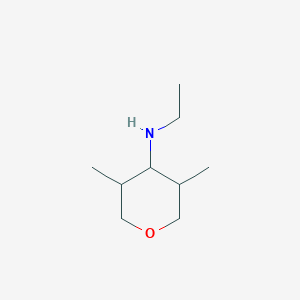
![2-(Bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13969613.png)
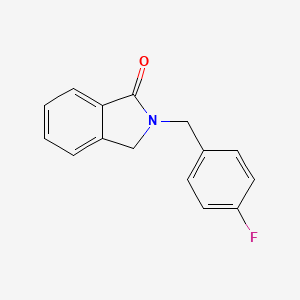
![4-Methyl-7,8,9,10-tetrahydro-6H-azepino[1,2-a]benzimidazole](/img/structure/B13969622.png)
